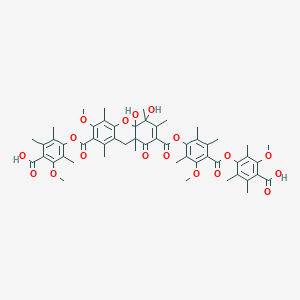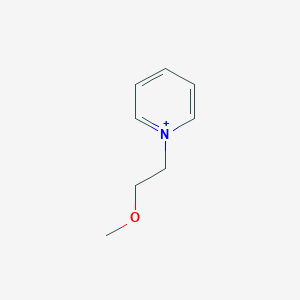![molecular formula C12H15NO5 B159946 2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate CAS No. 136396-66-2](/img/structure/B159946.png)
2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate, commonly known as AAE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AAE belongs to the class of pyrrole derivatives and is synthesized through a multi-step process involving the reaction of pyrrole with acetic anhydride and acetyl chloride.
Mecanismo De Acción
The mechanism of action of AAE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. AAE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. AAE has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that AAE has a range of biochemical and physiological effects. AAE has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. AAE has also been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of inflammation and cancer. In addition, AAE has been found to have antioxidant and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AAE has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. AAE is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, AAE has some limitations, including its stability and low water solubility, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on AAE. One area of research is the development of novel drugs based on AAE for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of AAE, which may provide insights into the development of new therapeutic targets. Additionally, further research is needed to optimize the synthesis and purification of AAE to improve its purity and yield.
Métodos De Síntesis
The synthesis of AAE involves a multi-step process starting with the reaction of pyrrole with acetic anhydride and acetyl chloride. The resulting intermediate is then reacted with ethyl acetate to yield the final product, AAE. The purity and yield of AAE can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and reactant ratios.
Aplicaciones Científicas De Investigación
AAE has been widely studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that AAE exhibits anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of novel drugs. AAE has also been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
136396-66-2 |
|---|---|
Nombre del producto |
2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate |
Fórmula molecular |
C12H15NO5 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
2-[2-(2-acetyloxyacetyl)pyrrol-1-yl]ethyl acetate |
InChI |
InChI=1S/C12H15NO5/c1-9(14)17-7-6-13-5-3-4-11(13)12(16)8-18-10(2)15/h3-5H,6-8H2,1-2H3 |
Clave InChI |
MQOIQZQZKFIVMH-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN1C=CC=C1C(=O)COC(=O)C |
SMILES canónico |
CC(=O)OCCN1C=CC=C1C(=O)COC(=O)C |
Sinónimos |
N-(2-acetoxy)ethyl-2-(2-acetoxy)acetopyrrole NAEAAP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



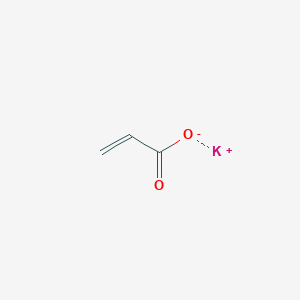
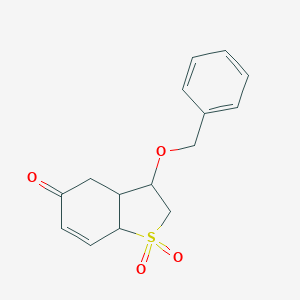
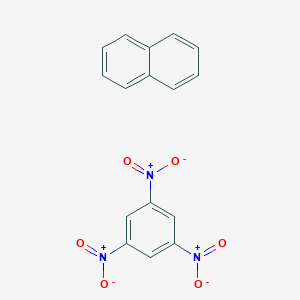
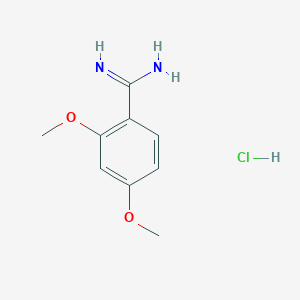
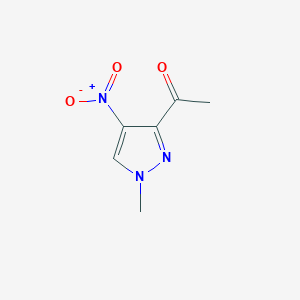
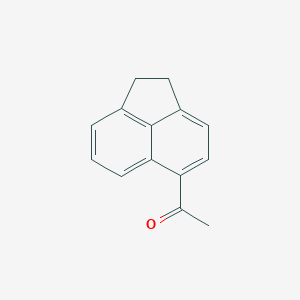
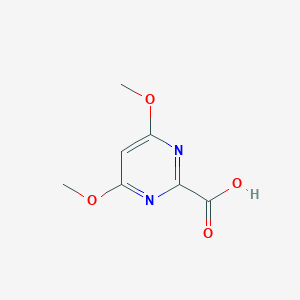
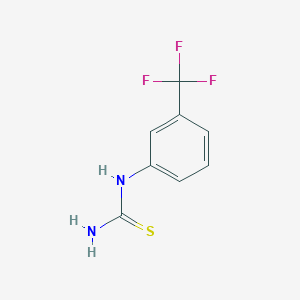
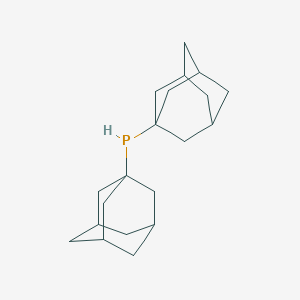
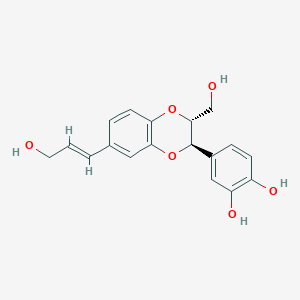
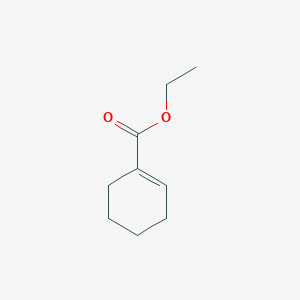
![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)
